Cas no 2138261-23-9 (4-cyclopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine)
4-cyclopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-cyclopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- 2138261-23-9
- EN300-733244
-
- Inchi: 1S/C8H9N5O/c9-8-11-6-5(3-10-13-6)7(12-8)14-4-1-2-4/h3-4H,1-2H2,(H3,9,10,11,12,13)
- InChI Key: VASFQTJIPHGNGZ-UHFFFAOYSA-N
- SMILES: O(C1C2C=NNC=2N=C(N)N=1)C1CC1
Computed Properties
- Exact Mass: 191.08070993g/mol
- Monoisotopic Mass: 191.08070993g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 89.7Ų
4-cyclopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-733244-0.05g |
4-cyclopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine |
2138261-23-9 | 95.0% | 0.05g |
$1008.0 | 2025-03-11 | |
| Enamine | EN300-733244-0.1g |
4-cyclopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine |
2138261-23-9 | 95.0% | 0.1g |
$1056.0 | 2025-03-11 | |
| Enamine | EN300-733244-0.25g |
4-cyclopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine |
2138261-23-9 | 95.0% | 0.25g |
$1104.0 | 2025-03-11 | |
| Enamine | EN300-733244-0.5g |
4-cyclopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine |
2138261-23-9 | 95.0% | 0.5g |
$1152.0 | 2025-03-11 | |
| Enamine | EN300-733244-1.0g |
4-cyclopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine |
2138261-23-9 | 95.0% | 1.0g |
$1200.0 | 2025-03-11 | |
| Enamine | EN300-733244-2.5g |
4-cyclopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine |
2138261-23-9 | 95.0% | 2.5g |
$2351.0 | 2025-03-11 | |
| Enamine | EN300-733244-5.0g |
4-cyclopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine |
2138261-23-9 | 95.0% | 5.0g |
$3479.0 | 2025-03-11 | |
| Enamine | EN300-733244-10.0g |
4-cyclopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine |
2138261-23-9 | 95.0% | 10.0g |
$5159.0 | 2025-03-11 |
4-cyclopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 4-cyclopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Recent Advances in the Study of 4-cyclopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS: 2138261-23-9)
The compound 4-cyclopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS: 2138261-23-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic small molecule, characterized by its pyrazolo[3,4-d]pyrimidine core, has demonstrated promising potential as a kinase inhibitor, particularly in the context of cancer therapeutics. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its therapeutic applications in various disease models.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structural-activity relationship (SAR) of 4-cyclopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives, revealing that the cyclopropoxy moiety significantly enhances target binding affinity while maintaining favorable metabolic stability. The compound exhibited potent inhibition of several oncogenic kinases, including JAK2 and FLT3, with IC50 values in the low nanomolar range. These findings suggest its potential as a multi-kinase inhibitor for hematological malignancies.
Further research has explored the compound's unique physicochemical properties. Computational modeling studies have demonstrated that the cyclopropoxy group induces a distinct conformational change in the pyrazolo[3,4-d]pyrimidine scaffold, leading to improved selectivity profiles compared to earlier generation inhibitors. This characteristic makes 4-cyclopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine particularly valuable for targeted therapy development, where minimizing off-target effects is crucial.
Recent preclinical evaluations have shown encouraging results in xenograft models of solid tumors. A notable 2024 study reported that optimized formulations of the compound achieved significant tumor growth inhibition (TGI >70%) in triple-negative breast cancer models, with minimal observed toxicity. The researchers attributed this efficacy to the compound's ability to simultaneously modulate multiple signaling pathways involved in tumor proliferation and survival.
From a drug development perspective, synthetic routes to 4-cyclopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine have been refined to improve yield and scalability. Recent patents describe novel catalytic methods for introducing the cyclopropoxy group, addressing previous challenges in stereochemical control during synthesis. These advancements are critical for facilitating future clinical translation of this promising therapeutic agent.
As research progresses, attention has turned to combination therapy approaches. Preliminary data suggest that 4-cyclopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine exhibits synergistic effects with immune checkpoint inhibitors, potentially expanding its utility in immuno-oncology applications. Ongoing clinical trials (Phase I/II) are currently evaluating its safety and efficacy in patients with refractory hematological cancers, with preliminary results expected in late 2024.
The compound's unique chemical structure also presents opportunities for further derivatization. Recent structure-based drug design efforts have generated several analogs with modified solubility profiles while retaining the core pharmacophore. These developments address previous formulation challenges and may enable broader therapeutic applications beyond oncology, including inflammatory and autoimmune disorders where kinase modulation plays a key role.
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